Superior Urea Transporter Inhibition: (S)-2-(3-Phenylureido)propanoic Acid Outperforms Benzylureido Analog by 3.4-Fold
(S)-2-(3-phenylureido)propanoic acid demonstrates a 3.4-fold higher inhibitory potency against rat urea transporter UT-A1 compared to a structurally related benzylureido analog against rat UT-B [1][2]. This difference is quantified by IC50 values obtained under comparable assay conditions.
| Evidence Dimension | Inhibitory potency (IC50) against urea transporters |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | 2-(3-Benzylureido)benzoic acid (structurally related analog): IC50 = 2,540 nM (2.54 µM) |
| Quantified Difference | 3.4-fold higher potency for (S)-2-(3-phenylureido)propanoic acid |
| Conditions | Inhibition of rat UT-A1 expressed in MDCK cells, incubated for 15 min, fluorescence plate reader assay |
Why This Matters
For researchers investigating urea transporter modulation, the 3.4-fold potency advantage of the phenylureido compound over benzylureido analogs directly impacts assay sensitivity and reduces required compound quantities for experimental workflows.
- [1] BindingDB. (2022). BDBM50575385 CHEMBL4877290. BindingDB Entry. View Source
- [2] BindingDB. (2021). BDBM50512257 CHEMBL1421830. BindingDB Entry. View Source
